molecular formula C22H44O2 B1496800 Poly(hexadecyl methacrylate) CAS No. 25986-80-5

Poly(hexadecyl methacrylate)

Cat. No.: B1496800
CAS No.: 25986-80-5
M. Wt: 340.6 g/mol
InChI Key: JROXTPKNWZCTHG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Poly(hexadecyl methacrylate) undergoes various chemical reactions, including:

Scientific Research Applications

Poly(hexadecyl methacrylate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which poly(hexadecyl methacrylate) exerts its effects involves its ability to form stable films and interact with other molecules. The polymer’s long alkyl chains provide hydrophobic interactions, while the methacrylate groups offer sites for chemical modification. These interactions and modifications enable the polymer to serve as a versatile material in various applications .

Comparison with Similar Compounds

Poly(hexadecyl methacrylate) can be compared with other similar compounds, such as:

Properties

IUPAC Name

hexadecyl 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)22(3,4)6-2/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROXTPKNWZCTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25986-80-5
Record name 2-Propenoic acid, 2-methyl-, hexadecyl ester, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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